1,1,3,3-Tetrafluoropropan-2-ol
Overview
Description
Preparation Methods
1,1,3,3-Tetrafluoropropan-2-ol can be synthesized through several methods. One notable method involves the vapor phase catalytic halogen hydrogenolysis and carbonyl reduction of perhaloacetones with hydrogen, using a supported palladium on carbon catalyst . This method is efficient and widely used in industrial production.
Chemical Reactions Analysis
1,1,3,3-Tetrafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen, palladium on carbon, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrafluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique fluorinated structure.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrafluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and proteins. This interaction can lead to changes in the activity of these biomolecules, influencing biological processes .
Comparison with Similar Compounds
1,1,3,3-Tetrafluoropropan-2-ol can be compared with other fluorinated alcohols, such as 1,1,1,3,3-pentafluoropropan-2-ol and 2,2,3,3-tetrafluoro-1-propanol . These compounds share similar properties but differ in their fluorine content and molecular structure. The unique arrangement of fluorine atoms in this compound gives it distinct reactivity and stability, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
1,1,3,3-tetrafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(5)1(8)3(6)7/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFGFXONBHIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573406 | |
Record name | 1,1,3,3-Tetrafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-90-6 | |
Record name | 1,1,3,3-Tetrafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetrafluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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